Propiomazine Propiomazine Propiomazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 2-(dimethylamino)propyl group at nitrogen atom and a propanoyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a dopaminergic antagonist, a serotonergic antagonist, a muscarinic antagonist, a histamine antagonist and a sedative. It is a member of phenothiazines, an aromatic ketone and a tertiary amino compound. It derives from a hydride of a 10H-phenothiazine.
Propiomazine, an atypical antipsychotic agent, is used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia. Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism. Structurally and pharmacologically similar to clozapine, propiomazine binds to alpha(1), dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors.
Propiomazine is a phenothiazine derivative and atypical antipsychotic agent with sedative, antiemetic and antipsychotic activities. Propiomazine binds to a variety of receptors, including alpha1, dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors. Propiomazine exerts its antiemetic and sedative effects through antagonism at histamine H1 receptors; Its antipsychotic effect is attributed to antagonistic activities at dopamine and 5-HT2 receptors.
Brand Name: Vulcanchem
CAS No.: 362-29-8
VCID: VC20816110
InChI: InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
SMILES: CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Molecular Formula: C20H24N2OS
Molecular Weight: 340.5 g/mol

Propiomazine

CAS No.: 362-29-8

Cat. No.: VC20816110

Molecular Formula: C20H24N2OS

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Propiomazine - 362-29-8

Specification

Description Propiomazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 2-(dimethylamino)propyl group at nitrogen atom and a propanoyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a dopaminergic antagonist, a serotonergic antagonist, a muscarinic antagonist, a histamine antagonist and a sedative. It is a member of phenothiazines, an aromatic ketone and a tertiary amino compound. It derives from a hydride of a 10H-phenothiazine.
Propiomazine, an atypical antipsychotic agent, is used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia. Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism. Structurally and pharmacologically similar to clozapine, propiomazine binds to alpha(1), dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors.
Propiomazine is a phenothiazine derivative and atypical antipsychotic agent with sedative, antiemetic and antipsychotic activities. Propiomazine binds to a variety of receptors, including alpha1, dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors. Propiomazine exerts its antiemetic and sedative effects through antagonism at histamine H1 receptors; Its antipsychotic effect is attributed to antagonistic activities at dopamine and 5-HT2 receptors.
CAS No. 362-29-8
Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
IUPAC Name 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one
Standard InChI InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
Standard InChI Key UVOIBTBFPOZKGP-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Canonical SMILES CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Boiling Point 235-245 °C @ 0.5 MM HG
Melting Point MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/
MP: 201-206 °C /HYDROCHLORIDE/
MP: 240-242 °C /METHIODIDE/

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